molecular formula C8H5F6NO2S B1437021 2,5-Bis(trifluoromethyl)benzenesulfonamide CAS No. 951625-11-9

2,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No. B1437021
M. Wt: 293.19 g/mol
InChI Key: KQNPHVUXUGXXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(trifluoromethyl)benzenesulfonamide is a biochemical compound with the molecular formula C8H5F6NO2S and a molecular weight of 293.19 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)benzenesulfonamide can be represented by the SMILES string: C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F . This indicates the presence of a benzenesulfonamide core with two trifluoromethyl groups attached at the 2 and 5 positions of the benzene ring .

Scientific Research Applications

  • Scientific Field: Material Science

    • Application : 1,4-Bis(trifluoromethyl)benzene, a compound similar to 2,5-Bis(trifluoromethyl)benzenesulfonamide, has been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
    • Methods of Application : The compound was used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
    • Results or Outcomes : The derivative of 9,9-dimethyl-9-10-dihydroacridine and 1,4-bis(trifluoromethyl)benzene was found to be a promising blue TADF emitter with a high singlet charge transfer onset of 2.91 eV .
  • Scientific Field: Proteomics Research

    • Application : 2,5-Bis(trifluoromethyl)benzenesulfonamide is used in proteomics research .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
  • Scientific Field: Pharmaceutical Synthesis

    • Application : 2,5-Bis(trifluoromethyl)benzenesulfonamide is used in the synthesis of selinexor .
    • Methods of Application : The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
  • Scientific Field: Biochemical Research

    • Application : 2,5-Bis(trifluoromethyl)benzenesulfonamide is used in biochemical research .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
  • Scientific Field: Dye Synthesis

    • Application : Benzenesulfonamide derivatives, which include 2,5-Bis(trifluoromethyl)benzenesulfonamide, are used in the synthesis of dyes .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

2,5-Bis(trifluoromethyl)benzenesulfonamide is not intended for diagnostic or therapeutic use . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)18(15,16)17/h1-3H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPHVUXUGXXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268154
Record name 2,5-Bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzenesulfonamide

CAS RN

951625-11-9
Record name 2,5-Bis(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RN Shelke, DN Pansare, AP Sarkate, IK Narula… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of new sulfonamide analogues of 6/7-aminoflavones were synthesized by using molecular hybridization approach. These new sulfonamide analogues were screened for …
Number of citations: 8 www.sciencedirect.com
SR Vanga, J Sävmarker, L Ng, M Larhed… - ACS …, 2018 - ACS Publications
The insulin-regulated aminopeptidase (IRAP) is a membrane-bound zinc metallopeptidase with many important regulatory functions. It has been demonstrated that inhibition of IRAP by …
Number of citations: 15 pubs.acs.org
P Wang, L Jiang, Y Cao, X Zhang, B Chen… - Bioorganic & Medicinal …, 2018 - Elsevier
Phosphoglycerate mutase 1 (PGAM1) is a glycolytic enzyme that dynamically converts 3-phosphoglycerate (3PG) to 2-phosphoglycerate (2PG), which was upregulated to coordinate …
Number of citations: 25 www.sciencedirect.com
ESI Figure
Number of citations: 0

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